REACTION_CXSMILES
|
[O:1]1[CH:4]([CH2:5][CH2:6][CH3:7])[CH:2]1[CH3:3].[N-:8]=[N+:9]=[N-:10].[Li+].CCOCC.ClCCl>CN(C)C=O.C(OCC)(=O)C.CCCCCC.O>[OH:1][CH:2]([CH2:4][CH2:5][CH2:6][CH3:7])[CH2:3][N:8]=[N+:9]=[N-:10] |f:1.2|
|
Name
|
|
Quantity
|
4.155 g
|
Type
|
reactant
|
Smiles
|
O1C(C)C1CCC
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for a few minutes
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three times with ether-dichloromethane mixture
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotory evaporator
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CN=[N+]=[N-])CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 99.3% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |